Prothipendyl hydrochloride
Overview
Description
Prothipendyl Hydrochloride, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe under brand names such as Dominal, Timovan, and Tolnate . It is used to treat anxiety and agitation in psychotic syndromes .
Mechanism of Action
Target of Action
Prothipendyl hydrochloride primarily targets D1 and D2 dopamine receptors and to a lesser extent, serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
This compound acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activation by natural neurotransmitters . This blockade of dopamine and serotonin receptors can help to restore the balance of these neurotransmitters in the brain, which is often disrupted in psychiatric conditions .
Biochemical Pathways
It is known that the drug’s antagonistic action on dopamine and serotonin receptors can influence multiple downstream pathways involved in mood regulation and the stress response .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to block dopamine and serotonin receptors. This can result in a reduction in symptoms of restlessness and agitation in patients with underlying psychiatric conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as age, genetic makeup, and the presence of other medications can affect how an individual responds to the drug . Additionally, the drug’s stability could be affected by storage conditions such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Prothipendyl hydrochloride is a dopamine antagonist with high selectivity for D1 and D2 receptors . It also has a low affinity for serotonin receptors of the 5-HT2A type . The nature of these interactions involves binding to these receptors, thereby influencing the biochemical reactions within the body.
Cellular Effects
This compound is indicated in the treatment of restlessness and agitation in patients with underlying psychiatric conditions . It exerts its effects on various types of cells, particularly neurons, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a dopamine antagonist . It binds to D1 and D2 dopamine receptors, inhibiting the action of dopamine, a neurotransmitter that plays a vital role in reward and movement. This binding interaction with biomolecules results in changes in gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prothipendyl Hydrochloride can be synthesized through the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of a sodium hydride suspension . The reaction conditions typically involve the use of an organic solvent and controlled temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Prothipendyl Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using potassium caroate to form prothipendyl sulfoxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include prothipendyl sulfoxide and other derivatives that retain the core azaphenothiazine structure .
Scientific Research Applications
Prothipendyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in spectrophotometric assays and other analytical techniques.
Biology: this compound is studied for its effects on cellular processes and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
Promazine: Similar to Prothipendyl Hydrochloride but differs by the replacement of one carbon atom with a nitrogen atom in the tricyclic ring system.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: A phenothiazine derivative used as an antipsychotic agent.
Uniqueness
This compound is unique due to its specific substitution pattern in the tricyclic ring system, which imparts distinct pharmacological properties. Unlike other phenothiazines, it does not possess significant antipsychotic effects and is considered a weaker dopamine receptor antagonist .
Properties
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSAKJMCVSEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
303-69-5 (Parent) | |
Record name | Prothipendyl hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10153632 | |
Record name | Prothipendyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-65-6 | |
Record name | Prothipendyl hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prothipendyl hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prothipendyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dimethyl)[10H-pyrido[3,2-b][1,4]benzothiazine-10-propyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTHIPENDYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7610629RVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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